molecular formula C10H5ClN2 B1431278 6-Chloroisoquinoline-3-carbonitrile CAS No. 1613317-42-2

6-Chloroisoquinoline-3-carbonitrile

Cat. No. B1431278
M. Wt: 188.61 g/mol
InChI Key: HRCOYAOTMZOIIW-UHFFFAOYSA-N
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Description

6-Chloroisoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 and a molecular weight of 188.61 . It is also known by the name 3-Isoquinolinecarbonitrile, 6-chloro- .


Synthesis Analysis

The synthesis of 6-Chloroisoquinoline-3-carbonitrile involves the use of Zinc cyanide (Zn (NC)) (9CI) and Methanesulfonic acid, 1,1,1-trifluoro-, 6-chloro-3-isoquinolinyl ester . More detailed information about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of 6-Chloroisoquinoline-3-carbonitrile consists of a quinoline ring system with a chlorine atom at the 6th position and a carbonitrile group at the 3rd position . For a more detailed analysis of the molecular structure, please refer to the relevant papers .


Chemical Reactions Analysis

The chemical reactions of chloroquinoline-3-carbonitrile derivatives have been extensively studied . These reactions involve the chloro substituent at the 2 or 4 and 2,4 positions, as well as the cyano substituent at the 3 position .


Physical And Chemical Properties Analysis

The predicted boiling point of 6-Chloroisoquinoline-3-carbonitrile is 382.5±22.0 °C, and its predicted density is 1.36±0.1 g/cm3 . The pKa value is predicted to be 0.01±0.38 .

Scientific Research Applications

Chloroquinoline-3-carbonitriles Synthesis and Reactions

: Chloroquinoline-3-carbonitrile derivatives, including 6-Chloroisoquinoline-3-carbonitrile, have been extensively studied for their synthetic methods and chemical reactions. These compounds serve as precursors for the production of biologically active compounds through various types of chemical reactions. The review focuses on the synthesis and reactivity of these derivatives, highlighting their potential in generating a wide range of chemical structures (Mekheimer et al., 2019).

Optoelectronic and Charge Transport Properties

Exploration of Optoelectronic, Nonlinear and Charge Transport Properties : A study on hydroquinoline derivatives, which could include 6-Chloroisoquinoline-3-carbonitrile, investigated their structural, electronic, optical, and charge transport properties. These compounds were found to have potential as multifunctional materials due to their efficient charge transport tendency and multifunctional properties, as revealed by quantum chemical insights and analysis of frontier molecular orbitals (Irfan et al., 2020).

Biological Activity and Medicinal Chemistry

Optimization of 6,7-Disubstituted-4-(Arylamino)quinoline-3-carbonitriles : This research focused on the optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives as irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) and epidermal growth factor receptor (EGFR) kinases. These compounds, including possibly 6-Chloroisoquinoline-3-carbonitrile derivatives, demonstrated significant inhibitory activities against HER-2 kinase and the growth of HER-2 positive cells, highlighting their potential in cancer treatment (Tsou et al., 2005).

Future Directions

The future directions for 6-Chloroisoquinoline-3-carbonitrile could involve further studies on its synthesis, chemical reactions, and potential applications . Its potential as a lead compound for the development of new drugs or materials could be explored .

properties

IUPAC Name

6-chloroisoquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCOYAOTMZOIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroisoquinoline-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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